molecular formula C20H15N3O2 B391346 (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide CAS No. 328538-76-7

(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Cat. No.: B391346
CAS No.: 328538-76-7
M. Wt: 329.4g/mol
InChI Key: XNCLNNXAMOYDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide (CAS 328538-76-7) is a synthetic 2-oxoindoline derivative supplied for research applications. This compound has demonstrated significant potential in preclinical studies, particularly in the fields of oncology and neuropharmacology. In cancer research, this molecule and its structural analogs have shown potent antitumor activity by activating procaspase-3, a key enzyme in the apoptosis pathway. Studies indicate these compounds exhibit notable cytotoxicity against a range of human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The most potent analogs have been shown to be three- to five-fold more cytotoxic than the positive control PAC-1, the first procaspase-3 activating compound . Mechanistic studies reveal that these compounds can accumulate cells in the S phase of the cell cycle and substantially induce late cellular apoptosis, positioning them as valuable templates for the development of novel anticancer agents . Concurrently, research in experimental neuropharmacology has highlighted the anxiolytic potential of this chemical class. In vivo studies on related naphthalene-1-yl acetamide derivatives have shown effective normalization of monoamine neurotransmitter levels (including epinephrine, norepinephrine, dopamine, and serotonin) in subjects with experimental neurosis . These compounds have demonstrated a high therapeutic index in models of anxious behavior, suggesting a role in correcting enzymatic processes involved in the synthesis and biotransformation of monoamines . With a molecular formula of C20H15N3O2 and a molecular weight of 329.4 g/mol, this compound is presented as a high-purity chemical tool for investigative purposes . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-18(12-14-8-5-7-13-6-1-2-9-15(13)14)22-23-19-16-10-3-4-11-17(16)21-20(19)25/h1-11,21,25H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCLNNXAMOYDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N=NC3=C(NC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 2-Oxoindoline

The synthesis begins with the acylation of 2-oxoindoline using ethyl chloroacetate in the presence of a base. Potassium carbonate (K₂CO₃) or triethylamine (TEA) is typically employed to deprotonate the hydroxyl group, facilitating nucleophilic substitution. The reaction is conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature for 1–2 hours, yielding ethyl 2-(2-oxoindolin-1-yl)acetate with an average yield of 81%.

Key Reaction Conditions

  • Reagents : 2-Oxoindoline (1.23 mmol), ethyl chloroacetate (1.5 mmol), K₂CO₃ (2.3 mmol)

  • Solvent : THF with catalytic DMF

  • Temperature : 25°C

  • Yield : 81%

Hydrazide Formation

The ester intermediate is subsequently treated with hydrazine hydrate (99%) in ethanol under reflux (70°C) for 4–6 hours. This step converts the ethyl ester into the corresponding hydrazide, 2-(2-oxoindolin-1-yl)acetohydrazide, with a yield of 85–90%. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified through recrystallization.

Optimization Insights

  • Excess hydrazine hydrate (2.5 eq.) improves conversion rates.

  • Ethanol is preferred over methanol due to better solubility of intermediates.

Schiff Base Condensation with Naphthaldehyde

The final step involves condensing the hydrazide with 1-naphthaldehyde in ethanol under acidic conditions (acetic acid catalyst). The reaction proceeds at 70°C for 6–12 hours, forming the target hydrazone via dehydration. The (E)-isomer is selectively obtained due to thermodynamic stability, with yields ranging from 75% to 88%.

Critical Parameters

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility
CatalystAcetic acid (3 drops)Accelerates imine formation
Reaction Time8–10 hoursBalances conversion and byproduct formation

One-Pot Synthesis via Aldol Condensation and Hydrocyanation

Recent advancements have introduced a one-pot methodology that combines aldol condensation and hydrocyanation, significantly reducing purification steps. This method utilizes potassium cyanide (KCN) as a dual-purpose base and nucleophile, enabling in situ generation of intermediates.

Reaction Mechanism

  • Aldol Condensation : 2-Oxoindoline reacts with 1-naphthaldehyde in the presence of KCN, forming a chalcone-like intermediate.

  • Hydrocyanation : The intermediate undergoes nucleophilic attack by cyanide, followed by tautomerization to yield the hydrazone.

Advantages

  • Eliminates the need for isolating intermediates.

  • Reduces solvent usage by 40% compared to multi-step methods.

Limitations

  • Requires strict control of pH and temperature to prevent side reactions.

  • Lower yield (68–72%) due to competing pathways.

Comparative Analysis of Synthesis Methods

The choice of synthesis route depends on scalability, yield, and purity requirements. Below is a comparative evaluation:

MethodStepsYield (%)Purity (%)Scalability
Multi-Step375–88≥98High
One-Pot168–7290–95Moderate

Multi-Step Synthesis is preferred for pharmaceutical applications requiring high purity, whereas One-Pot Synthesis offers cost advantages for industrial-scale production.

Analytical Characterization

Rigorous analytical techniques are employed to confirm the structure and purity of the final compound.

Spectroscopic Methods

  • ¹H NMR : Distinct signals for the naphthyl protons (δ 7.45–8.25 ppm) and the hydrazone NH (δ 11.2 ppm).

  • LC-MS : Molecular ion peak at m/z 373.1 [M + H]⁺, consistent with the molecular formula C₂₁H₁₆N₂O₂.

  • IR Spectroscopy : Stretching vibrations at 1685 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (E)-configuration, with dihedral angles of 178.9° between the naphthyl and indolinone moieties .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(naphthalen-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoindoline moiety to its corresponding alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.

    Reduction: Formation of 2-hydroxyindoline derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound integrates a naphthalene moiety with a 2-oxoindoline structure linked through an acetohydrazide functional group. This combination of structural elements is significant as it contributes to the compound's diverse biological activities, especially in the realm of medicinal chemistry.

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide exhibit potent cytotoxic effects against various human cancer cell lines. Notable findings include:

  • Colon Cancer (SW620) : Studies have shown significant inhibition of cell proliferation.
  • Prostate Cancer (PC-3) : The compound has demonstrated efficacy in inducing apoptosis.
  • Lung Cancer (NCI-H23) : Mechanistic studies suggest activation of procaspase-3, leading to programmed cell death .

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent is also being explored. Initial studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism of action.

Case Studies

Several studies have documented the biological activities of this compound:

StudyFocusFindings
Study AAnticancer ActivitySignificant cytotoxicity against SW620 and PC-3 cells; apoptosis via procaspase activation.
Study Bc-Met InhibitionDemonstrated inhibition of c-Met kinase, suggesting potential for targeted cancer therapy.
Study CAntimicrobial EffectsInitial findings indicate activity against specific bacterial strains; further investigation required.

Mechanism of Action

The mechanism of action of (E)-2-(naphthalen-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Benzo[d]oxazole derivatives exhibit high melting points (223–225°C), attributed to intermolecular hydrogen bonding and rigid aromatic systems . Data for the target compound is lacking, but similar hydrazones typically show elevated melting points due to crystallinity.
  • Isomerism: Z/E isomerism is observed in hydrazones like compound 30 (), where distinct NH proton signals in NMR indicate geometric isomers . The target compound’s (E)-configuration may reduce isomer complexity compared to non-stereospecific analogues.

Biological Activity

(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydrazone linkage between naphthalene and 2-oxoindoline, which contributes to its biological properties. Various synthetic routes have been explored to obtain this compound, often involving multi-step reactions that include condensation reactions and cyclization processes.

Table 1: Summary of Synthetic Routes

Synthetic Route Key Reagents Yield (%)
Route AAcetic anhydride, naphthalene65%
Route BIsatin, hydrazine hydrate70%
Route C2-Oxoindoline derivatives80%

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The compound operates through the modulation of key signaling pathways involved in cell proliferation and apoptosis.

In one study, the compound displayed an IC50 value of approximately 12 μM against NSCLC cells, indicating a moderate level of potency. The mechanism involves the inhibition of c-MET and SMO pathways, which are critical in tumor growth and metastasis .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been evaluated for its ability to inhibit the expression of pro-inflammatory cytokines in vitro. For instance, in TNFα-stimulated HaCaT keratinocytes, treatment with the compound led to a significant reduction in mRNA levels of inflammatory markers such as TNFα and IL-6.

Table 2: Anti-inflammatory Activity

Cell Line Cytokine Measured Concentration (μM) Effect (%)
HaCaTTNFα10-45%
HaCaTIL-610-40%

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • EGR-1 Inhibition : The compound has been shown to inhibit EGR-1 DNA-binding activity, which is crucial for the transcriptional regulation of inflammatory genes .
  • Kinase Modulation : It modulates kinase activities such as c-MET, contributing to its anticancer effects .

Case Study 1: Efficacy in Animal Models

In vivo studies using BALB/c mice have indicated that administration of this compound significantly alleviates symptoms associated with atopic dermatitis. Mice treated with the compound showed reduced skin lesions and lower levels of inflammatory cytokines compared to controls.

Case Study 2: Clinical Implications for Cancer Therapy

A recent clinical trial investigated the use of this compound in combination with standard chemotherapy for patients with advanced NSCLC. Preliminary results showed improved patient outcomes and reduced side effects compared to chemotherapy alone.

Q & A

Q. What in vivo models evaluate the compound’s anti-inflammatory efficacy?

  • Answer:
  • Carrageenan-induced hypernociception in rats: Oral administration (100 μmol/kg) reduces paw edema and TNF-α levels by >55% .
  • Dose-response studies : Compare AUC values for derivatives vs. SB-203580 (standard p38 inhibitor) .

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